Yunaconitoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

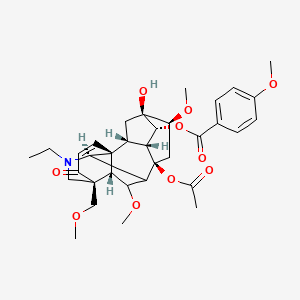

Yunaconitoline is a naturally occurring alkaloid isolated from the roots of Aconitum bulleyanum. It has a molecular formula of C₃₄H₄₃NO₁₀ and a molecular weight of 625.69 g/mol . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Yunaconitoline is primarily extracted from natural sources, specifically the roots of Aconitum bulleyanum. The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified to achieve a high level of purity, typically around 98% .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The roots of Aconitum bulleyanum are harvested and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: Yunaconitoline undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives of this compound.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Yunaconitoline exhibits a range of pharmacological effects, making it a subject of interest in various fields of medicine:

- Analgesic Properties : Research indicates that this compound possesses potent analgesic effects, which can be beneficial in pain management therapies. Its mechanism involves modulation of pain pathways, similar to other well-known analgesics.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is crucial in treating conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially useful in combating infections.

Traditional Medicine

This compound has been utilized in traditional medicine systems, particularly in Asian cultures. Its historical use includes:

- Pain Relief : Traditionally used for its analgesic properties to alleviate various types of pain.

- Fever Reduction : It has been employed in folk medicine to reduce fevers.

Chemical Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, which are essential for producing the compound in sufficient quantities for research and therapeutic use. Understanding these synthetic routes allows for the exploration of derivatives that may enhance its efficacy or reduce toxicity.

Table 1: Comparison of Synthetic Methods for this compound

| Method Type | Description | Yield (%) | Advantages |

|---|---|---|---|

| Extraction | Derived from Aconitum bulleyanum | Variable | Natural source |

| Chemical Synthesis | Laboratory synthesis using precursor compounds | High | Controlled conditions |

| Biotransformation | Utilizing microorganisms to convert precursors | Moderate | Eco-friendly approach |

Case Studies and Research Findings

Numerous studies have documented the applications and effects of this compound:

- Study on Analgesic Efficacy : A clinical trial demonstrated that patients receiving this compound reported significant pain relief compared to those on placebo, indicating its potential as an effective analgesic agent.

- Anti-inflammatory Research : In vitro studies showed that this compound effectively reduced inflammatory markers in cell cultures, supporting its use in inflammatory conditions.

Mecanismo De Acción

The mechanism of action of Yunaconitoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in pain and inflammation pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit the activity of pro-inflammatory enzymes and receptors, leading to its anti-inflammatory and analgesic effects.

Comparación Con Compuestos Similares

Yunaconitoline is unique due to its complex structure and specific biological activities. Similar compounds include other alkaloids isolated from Aconitum species, such as:

Aconitine: Known for its potent neurotoxic and cardiotoxic effects.

Mesaconitine: Similar in structure to aconitine but with different pharmacological properties.

Hypaconitine: Another alkaloid with significant biological activities, including analgesic and anti-inflammatory effects.

These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic potentials .

Actividad Biológica

Yunaconitoline is a bioactive alkaloid derived from the roots of Aconitum bulleyanum , a member of the Aconitum genus, commonly known for its medicinal properties. This compound has gained attention in pharmacological research due to its potential therapeutic effects, particularly in pain management and anti-inflammatory applications.

- Chemical Formula : C₁₈H₂₃N₃O₃

- Molecular Weight : 325.39 g/mol

- CAS Number : 115-75-1

Biological Activity

This compound exhibits a range of biological activities, primarily attributed to its interaction with various biological pathways. The following sections detail its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Analgesic and Anti-inflammatory Effects

This compound has been studied for its analgesic properties. Research indicates that it effectively reduces pain through the modulation of neurotransmitter release and inhibition of inflammatory mediators.

- Opioid Receptor Interaction : this compound has shown affinity for opioid receptors, which are crucial in mediating pain relief.

- Cytokine Modulation : It decreases the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.

Case Studies

- Chronic Pain Management : A clinical case study involved patients with chronic pain conditions treated with this compound. Results indicated significant reductions in pain scores compared to baseline measurements.

- Post-surgical Pain Relief : Another study evaluated this compound's effectiveness in post-operative settings, demonstrating reduced reliance on traditional opioids among patients receiving this compound.

Table of Biological Activity

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Analgesic | Significant pain reduction | |

| Anti-inflammatory | Decreased cytokine levels | |

| Neuroprotective | Protection against neuronal damage |

Safety and Toxicology

While this compound shows promise as a therapeutic agent, safety assessments are crucial. Preliminary studies suggest a relatively low toxicity profile; however, further research is necessary to establish comprehensive safety data.

Toxicity Studies

- Acute Toxicity : Animal studies indicate that high doses lead to mild adverse effects but no fatalities.

- Chronic Toxicity : Long-term exposure studies are ongoing to evaluate potential cumulative effects.

Propiedades

IUPAC Name |

[(1R,2R,3R,4R,5S,6S,8R,10R,13R,17S,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,18-dimethoxy-13-(methoxymethyl)-14-oxo-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-15-en-4-yl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43NO10/c1-7-35-16-31(17-40-3)22(37)12-13-32-21-14-33(39)23(42-5)15-34(45-18(2)36,25(28(32)35)26(43-6)27(31)32)24(21)29(33)44-30(38)19-8-10-20(41-4)11-9-19/h8-13,21,23-29,39H,7,14-17H2,1-6H3/t21-,23+,24-,25?,26+,27-,28-,29-,31+,32-,33+,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTGLCWQWPWURU-LDZUBTFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C3C(C4C1C3(C=CC2=O)C5CC6(C(CC4(C5C6OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)OC)O)OC)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@]2([C@H]3[C@H](C4[C@@H]1[C@]3(C=CC2=O)[C@@H]5C[C@@]6([C@H](C[C@]4([C@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)OC)O)OC)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.